4-{[(1-Cyclopropylethyl)amino]methyl}phenol
Description
4-{[(1-Cyclopropylethyl)amino]methyl}phenol is a phenolic derivative featuring a cyclopropane-containing substituent. Its structure comprises a phenol ring substituted at the para position with a methylene group linked to a secondary amine, where the amine is bonded to a 1-cyclopropylethyl group. The cyclopropane moiety introduces steric constraints and electronic effects that may influence interactions with biological targets or material surfaces .
Properties
IUPAC Name |
4-[(1-cyclopropylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(11-4-5-11)13-8-10-2-6-12(14)7-3-10/h2-3,6-7,9,11,13-14H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULPHYARBUTMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 1-cyclopropylethylamine.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. Common reagents used in this process include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols, Amines
Substitution: Nitro, Sulfo, and Halo derivatives
Scientific Research Applications
4-{[(1-Cyclopropylethyl)amino]methyl}phenol has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases.
Industry
It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Chemical Reactions
This compound undergoes different chemical reactions:
- Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate () or chromium trioxide ().
- Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like or .
- Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration (), sulfonation (), or halogenation ().
Mechanism of Action
The mechanism of action of 4-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the cyclopropylethylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several phenol derivatives, Schiff bases, and cyclopropane-containing analogs. Below is a detailed comparison:
Structural Similarities and Differences
Key Observations :
- The cyclopropane group in this compound distinguishes it from most analogs, which often feature linear alkyl or aromatic substituents .
Physicochemical Properties
Analysis :
- The iodine atom in 4-{1-[(4-iodophenyl)amino]propyl}phenol increases molecular weight and hydrophobicity compared to the target compound .
- The cyclopropane ring in this compound likely reduces LogP compared to purely alkyl-substituted analogs (e.g., propylphenyl derivatives) due to its partial polarity .
Biological Activity
4-{[(1-Cyclopropylethyl)amino]methyl}phenol is a phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxyl group (-OH) on the aromatic ring, which contributes to its reactivity and biological activity. The cyclopropylethylamino group enhances its binding affinity to various molecular targets, influencing its pharmacological effects.
| Property | Description |
|---|---|
| Molecular Formula | C12H17N1O1 |
| Molecular Weight | 191.27 g/mol |
| Functional Groups | Hydroxyl group, amine group |
| Solubility | Soluble in organic solvents; limited solubility in water |
The mechanism of action involves the compound's interaction with specific biological targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropylethylamino moiety can engage with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:
- Antimicrobial Activity: The compound exhibits inhibitory effects against a range of microorganisms.
- Anticancer Activity: It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Antimicrobial Activity
Studies have indicated that this compound possesses significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were quantified using assays such as MTT and lactate dehydrogenase (LDH), showing IC50 values ranging from 25 µM to 75 µM depending on the cell line.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| HeLa | 50 | Cell cycle arrest |
| K562 | 40 | Caspase activation |
Case Studies
- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated a significant reduction in microbial load when treated with this compound compared to controls.
- Cytotoxicity Assessment: In another study focusing on cancer therapy, researchers evaluated the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated that the compound effectively reduced cell viability and induced apoptosis via mitochondrial pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-{[(1-cyclopropylethyl)amino]methyl}phenol, and how can reaction conditions be optimized to improve yield?
- Answer : The synthesis typically involves reductive amination between 4-hydroxybenzaldehyde and 1-cyclopropylethylamine. Key steps include:
- Condensation : Reacting the aldehyde with the amine in methanol at room temperature for 48 hours to form the Schiff base.
- Reduction : Using sodium borohydride (NaBH₄) in a THF/ethanol (1:1 v/v) mixture at 273 K to reduce the imine to the secondary amine.
- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine), maintaining temperatures below 273 K to suppress side reactions, and employing inert atmospheres to prevent phenolic oxidation. Yields >75% are achievable with rigorous solvent drying .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR confirms the methylene bridge (δ 3.7–4.0 ppm for –CH₂–N–) and phenolic –OH (δ 5.5–6.0 ppm). ¹³C NMR identifies the cyclopropyl carbons (δ 8–12 ppm).
- IR Spectroscopy : O–H stretches (~3200 cm⁻¹) and N–H bends (~1600 cm⁻¹) validate hydrogen bonding.
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (O···N distances ~2.6–2.7 Å) and confirms spatial arrangement of the cyclopropylethyl group .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound for asymmetric catalysis studies?
- Answer :
- Chiral Resolution : Diastereomeric salt formation with (R)- or (S)-mandelic acid, followed by recrystallization.
- Asymmetric Catalysis : Use Ru-(BINAP) complexes during reductive amination to achieve enantiomeric excess (ee) >90%.
- Validation : Single-crystal X-ray diffraction of intermediates to assign absolute configurations (e.g., R,R vs. S,S) .
Q. What experimental strategies are recommended for resolving contradictory biological activity data observed in different studies of aminophenol derivatives?
- Answer :
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination).
- Orthogonal Characterization : Cross-validate purity via HPLC-MS and quantify target engagement using SPR (surface plasmon resonance).
- Meta-Analysis : Compare crystallographic data (e.g., hydrogen-bond patterns in ) to reconcile discrepancies in receptor binding .
Q. How should researchers design comprehensive pharmacological profiling for this compound to identify therapeutic applications?
- Answer :
- Tier 1 Screening : In vitro assays against Gram-positive bacteria (e.g., S. aureus), cancer cell lines (e.g., MCF-7), and COX-2 inhibition.
- Tier 2 ADMET Profiling : Caco-2 permeability, hepatic microsomal stability, and Ames test for mutagenicity.
- Tier 3 In Vivo Studies : Rodent models for inflammation or infection, comparing efficacy to structural analogs like 4-cyclopropylmethoxy derivatives .
Methodological Notes
- Data Contradiction Analysis : When conflicting SAR data arise, employ molecular docking simulations (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., bacterial dihydrofolate reductase). Validate with isothermal titration calorimetry (ITC) .
- Synthetic Scalability : Transition from batch to continuous-flow reactors for gram-scale production, optimizing residence time and temperature gradients using DOE (Design of Experiments) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
